![molecular formula C20H19N3O6S2 B2578184 3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-01-0](/img/structure/B2578184.png)
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound under discussion is a derivative of benzothiazole, a heterocycle known for its prominence in various synthetic and biological applications. The structural features of this compound, notably the benzothiazole core and the trimethoxy functional groups, contribute to its biological and pharmacological potential.
Antimicrobial Properties : Benzothiazole derivatives exhibit significant antimicrobial activity. Trimethoxy substituted derivatives, in particular, have shown promising activity against both gram-positive and gram-negative bacterial strains, as well as against fungal species like Candida albicans and Aspergillus niger. The presence of electron-donating groups like methoxy on the phenyl ring enhances this activity, as observed in the synthesis and evaluation of various benzothiazole derivatives (Chawla, 2016).
Anticancer Potential : The structural framework of benzothiazole derivatives, including the presence of a sulphonamide group, has been associated with proapoptotic activities and inhibition of cancer cell lines. Certain derivatives have demonstrated significant anticancer activities, which suggest their potential as therapeutic agents in cancer treatment (Yılmaz et al., 2015).
Green Chemistry Synthesis : The synthesis of benzothiazole derivatives aligns with the principles of green chemistry, employing water as a reaction medium and achieving nearly quantitative yields. This approach not only enhances the chemical synthesis process but also supports environmental sustainability (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h1,6-7,9-11H,8H2,2-4H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRSEZJZYDBTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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